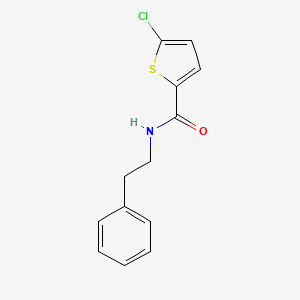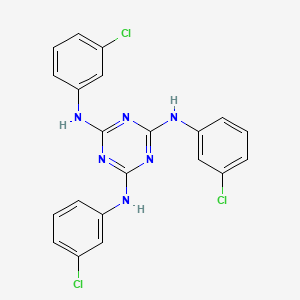![molecular formula C47H81NO4 B14949191 (5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949191.png)
(5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is a complex organic compound characterized by its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE typically involves esterification reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the octadecanoyloxy group through esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反应分析
Types of Reactions
[(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted naphthalene derivatives
科学研究应用
[(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular components and its effects on biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a bioactive compound in pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of [(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-STEAROYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE: Another similar compound, which also features long-chain fatty acid esters and is used in various biochemical applications.
Uniqueness
[(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is unique due to its specific naphthalene-based structure and the presence of multiple octadecanoyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in scientific research and industry.
属性
分子式 |
C47H81NO4 |
|---|---|
分子量 |
724.1 g/mol |
IUPAC 名称 |
[(5E)-1-methyl-5-octadecanoyloxyimino-7,8-dihydro-6H-naphthalen-2-yl] octadecanoate |
InChI |
InChI=1S/C47H81NO4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-46(49)51-45-40-39-43-42(41(45)3)35-34-36-44(43)48-52-47(50)38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39-40H,4-38H2,1-3H3/b48-44+ |
InChI 键 |
GBHJFNBZPAOGBU-OLJFJFLZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C2=C(C=C1)/C(=N/OC(=O)CCCCCCCCCCCCCCCCC)/CCC2)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C2=C(C=C1)C(=NOC(=O)CCCCCCCCCCCCCCCCC)CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)

![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B14949123.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)

![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
